1-[4-Hydroxy-3-(propan-2-yl)phenyl]-2-methylpropan-1-one
Description
Properties
IUPAC Name |
1-(4-hydroxy-3-propan-2-ylphenyl)-2-methylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-8(2)11-7-10(5-6-12(11)14)13(15)9(3)4/h5-9,14H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRRSOFPQSXMDKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)C(=O)C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-Hydroxy-3-(propan-2-yl)phenyl]-2-methylpropan-1-one typically involves multiple steps. One common method includes the alkylation of a phenol derivative followed by oxidation and further functional group modifications. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial to achieve consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[4-Hydroxy-3-(propan-2-yl)phenyl]-2-methylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenolic hydrogen can be substituted with different functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Photoinitiators in Polymer Chemistry
One of the prominent applications of 1-[4-Hydroxy-3-(propan-2-yl)phenyl]-2-methylpropan-1-one is as a photoinitiator in UV-curable coatings and inks. Photoinitiators are compounds that generate free radicals upon exposure to UV light, initiating polymerization processes.
Key Findings :
- Studies have shown that this compound exhibits a high efficiency in generating free radicals, making it suitable for various UV-curable formulations. Its performance is comparable to traditional photoinitiators like benzoin methyl ether and can be used in formulations requiring low odor and high stability under UV light exposure .
Synthesis of Pharmaceuticals
This compound serves as an intermediate in the synthesis of various pharmaceuticals. Its hydroxyl group enhances reactivity, allowing for further chemical modifications.
Case Study :
In a recent study, researchers utilized this compound to synthesize novel anti-inflammatory agents through a series of chemical reactions involving acylation and alkylation processes. The resulting compounds exhibited significant biological activity against inflammation markers, showcasing the utility of this compound in drug development .
Antioxidant Studies
Recent investigations have also focused on the antioxidant properties of this compound. Antioxidants are crucial in preventing oxidative stress-related diseases.
Research Insights :
Experimental data indicate that this compound demonstrates notable free radical scavenging activity, contributing to its potential use in nutraceuticals and functional foods aimed at reducing oxidative damage .
Coatings and Adhesives
The compound's stability and reactivity make it an excellent candidate for use in coatings and adhesives that require rapid curing times under UV light.
| Application | Benefits | Example Products |
|---|---|---|
| UV-Curable Coatings | Fast curing, low odor | Automotive paints |
| Adhesives | Strong bonding properties | Construction adhesives |
Cosmetic Formulations
Due to its photostability and skin compatibility, this compound is increasingly used in cosmetic formulations, particularly in sunscreens where it acts as a stabilizer for UV filters.
Mechanism of Action
The mechanism of action of 1-[4-Hydroxy-3-(propan-2-yl)phenyl]-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects by modulating enzyme activity, altering cellular signaling pathways, or inducing apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogues
(a) 1-[4-Hydroxy-3-(3-methylbut-2-en-1-yl)phenyl]ethanone (CAS 35816-89-8)
- Structure : Replaces the isopropyl group with a prenyl (3-methylbut-2-enyl) substituent.
- Properties: The conjugated double bond in the prenyl group enhances UV absorption, making it suitable for photochemical applications.
- Applications : Isolated from Artemisia species, it is studied for natural product synthesis and bioactive compound development .
(b) 1-(4-Hydroxyphenyl)-2-methylpropan-1-one
- Structure : Lacks the isopropyl group at the meta position.
- Properties : The simpler substitution pattern reduces steric bulk, leading to higher solubility in polar solvents. The absence of the isopropyl group diminishes steric shielding of the hydroxyl group, increasing acidity (pKa ~8–10 vs. ~10–12 for the target compound) .
- Applications : Used as a photoinitiator in UV-curable resins; its lower steric hindrance allows faster radical generation .
(c) 1-(4-Ethylphenyl)-2-methylpropan-1-one (CAS 15971-77-4)
- Structure : Substitutes the hydroxyl group with an ethyl group.
- Properties: The hydrophobic ethyl group reduces water solubility but enhances compatibility with non-polar matrices. The lack of a hydroxyl group eliminates hydrogen bonding, lowering melting point (mp ~50–60°C vs. ~80–90°C estimated for the target compound) .
- Applications: Primarily used in fragrance and polymer additive industries due to its non-polar character .
(d) 1-(2-Hydroxy-4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one
- Structure: Features an α,β-unsaturated ketone (enone) system with methoxy and methyl substituents.
- Properties: The enone system enables strong UV-Vis absorption (λmax ~300–350 nm) and participation in Michael addition reactions. The methoxy group donates electron density, stabilizing the carbonyl group and reducing electrophilicity compared to the target compound .
- Applications : Investigated for antioxidant and anticancer activities due to its conjugated system .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups | Notable Properties |
|---|---|---|---|---|
| Target Compound | ~206.3 | 80–90 (estimated) | Hydroxyl, isopropyl, ketone | High steric hindrance, moderate acidity |
| 1-[4-Hydroxy-3-prenylphenyl]ethanone | 218.3 | 84–85 | Prenyl, hydroxyl, ketone | UV-active, natural product derivative |
| 1-(4-Hydroxyphenyl)-2-methylpropan-1-one | 164.2 | 70–75 | Hydroxyl, branched ketone | High solubility, photoinitiator |
| 1-(4-Ethylphenyl)-2-methylpropan-1-one | 178.3 | 50–60 | Ethyl, branched ketone | Hydrophobic, fragrance applications |
Spectroscopic Comparison
- IR Spectroscopy :
- NMR Spectroscopy: Target Compound: Aromatic protons deshielded by the electron-withdrawing ketone (δ ~7.5–8.0 ppm); isopropyl methyl groups at δ ~1.2–1.4 ppm . Enone Derivatives: Olefinic protons resonate at δ ~6.5–7.5 ppm (doublets, J ~15–16 Hz) .
Biological Activity
1-[4-Hydroxy-3-(propan-2-yl)phenyl]-2-methylpropan-1-one, also known by its CAS number 1508439-94-8, is a compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : 1-(4-hydroxy-3-isopropylphenyl)-2-methylpropan-1-one
- Molecular Formula : C13H18O2
- Molecular Weight : 206.28 g/mol
- Melting Point : 98-100 °C
- Purity : ≥95%
The compound is characterized by a hydroxy group and an isopropyl substituent, which may contribute to its biological activity.
Antioxidant Properties
Research indicates that phenolic compounds, including derivatives like this compound, exhibit significant antioxidant activity. This activity is attributed to their ability to scavenge free radicals and inhibit lipid peroxidation. A study highlighted that similar phenolic compounds effectively reduced oxidative stress in various biological systems .
Anti-inflammatory Effects
The compound has been shown to modulate inflammatory responses. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests potential applications in treating inflammatory diseases .
Antimicrobial Activity
Preliminary studies demonstrate that the compound exhibits antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, indicating its potential as a therapeutic agent in managing infections .
Enzyme Inhibition
The biological activity of this compound may involve the inhibition of specific enzymes linked to inflammatory pathways. For example, it has been suggested that this compound could inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process .
Interaction with Cell Signaling Pathways
Studies have indicated that this compound may influence cell signaling pathways associated with inflammation and apoptosis. Its interaction with pathways such as NF-kB and MAPK could underlie its anti-inflammatory effects .
Case Studies
Q & A
Q. What are the established synthetic routes for 1-[4-Hydroxy-3-(propan-2-yl)phenyl]-2-methylpropan-1-one, and what reaction conditions optimize yield?
The compound is synthesized via Claisen-Schmidt condensation , where para-hydroxyacetophenone reacts with substituted aldehydes in ethanol under alkaline conditions (e.g., aqueous NaOH). For example, derivatives with varying substituents are prepared by adjusting the aldehyde component (e.g., methoxy, halogen, or trifluoromethyl groups) . Reaction optimization includes controlling temperature (room temperature or reflux), stoichiometry, and purification via recrystallization. Yield improvements are achieved by slow addition of reactants and inert atmosphere to minimize side reactions .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- 1D NMR (¹H, ¹³C-APT) : Assigns proton environments and carbon frameworks, particularly distinguishing keto-enol tautomers .
- FT-IR : Confirms carbonyl (C=O) stretches (~1650 cm⁻¹) and hydroxyl (O-H) vibrations (~3400 cm⁻¹) .
- X-ray crystallography : Resolves molecular geometry and intermolecular interactions (e.g., hydrogen bonding). Programs like SHELX-97 refine crystal structures, with data collected using Mo/Kα radiation (λ = 0.71073 Å) .
Q. How does the substitution pattern on the phenyl ring influence the compound’s physicochemical properties?
Electron-donating groups (e.g., methoxy) increase solubility in polar solvents, while electron-withdrawing groups (e.g., halogens) enhance thermal stability. Substituents at the 3-position (propan-2-yl) introduce steric effects, affecting crystallinity and melting points. UV-Vis spectroscopy reveals bathochromic shifts in λ_max for conjugated systems .
Advanced Research Questions
Q. What computational methods are recommended to analyze the electronic structure and reactivity of this compound?
Multiwfn performs topology analysis of electron density (AIM theory) and calculates electrostatic potential surfaces to predict nucleophilic/electrophilic sites. DFT calculations (e.g., B3LYP/6-31G*) model HOMO-LUMO gaps and charge distribution, guiding mechanistic studies of keto-enol tautomerism .
Q. How can crystallographic data resolve contradictions in reported molecular geometries?
Discrepancies in bond lengths or angles arise from polymorphism or solvent effects. SHELXL refines high-resolution data with anisotropic displacement parameters. For example, hydrogen-bonding networks (e.g., O-H···O) stabilize specific conformations, validated via Hirshfeld surface analysis .
Q. What strategies address regioselectivity challenges in synthesizing derivatives with multiple reactive sites?
Protecting groups (e.g., acetyl for hydroxyl) direct reactivity during condensation. Kinetic vs. thermodynamic control is achieved by varying reaction time and temperature. For instance, regioselective alkylation at the 3-position is optimized using bulky bases (e.g., LDA) to minimize steric hindrance .
Q. How do photochemical properties of this compound inform its applications in material science?
As a photoinitiator , its UV absorption triggers radical polymerization in thiol-ene systems. Stability under UV irradiation is assessed via accelerated aging tests (e.g., 365 nm exposure). Degradation pathways (e.g., Norrish Type I/II) are monitored using HPLC-MS .
Q. What experimental and computational approaches validate biological activity mechanisms?
- In vitro assays : Antimicrobial activity is tested via MIC (Minimum Inhibitory Concentration) against bacterial strains (e.g., S. aureus).
- Molecular docking : Simulates binding affinity to target proteins (e.g., COX-2 for anti-inflammatory activity). Discrepancies between predicted and observed activities require validation via mutagenesis or isotopic labeling .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
